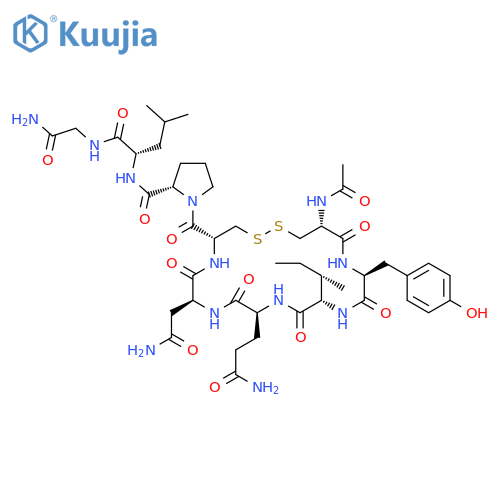Cas no 10551-48-1 (N-Acetyl Oxystin)

N-Acetyl Oxystin 化学的及び物理的性質
名前と識別子
-
- Oxytocin, N-acetyl-
- N-acetyloxytocin
- N(alpha)-Acetyloxytocin
- CID 118136951
- Oxytocin Impurity 10
- Ac-Oxytocin
- Oxytocin Impurity 8
- Oxytocin impurity 18
- Oxytocin Impurity 10Q: What is Oxytocin Impurity 10 Q: What is the CAS Number of Oxytocin Impurity 10
- N-Acetyl Oxystin
-
- インチ: 1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
- InChIKey: RROMYFJBCBPTNU-RANNHORISA-N
- SMILES: S1C[C@@H](C(N2CCC[C@H]2C(N[C@H](C(NCC(N)=O)=O)CC(C)C)=O)=O)NC([C@H](CC(N)=O)NC([C@H](CCC(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CC2C=CC(=CC=2)O)NC([C@H](CS1)NC(C)=O)=O)=O)=O)=O)=O
計算された属性
- 水素結合ドナー数: 12
- 氢键受体数量: 15
- 重原子数量: 72
- 回転可能化学結合数: 18
- 複雑さ: 1990
- トポロジー分子極性表面積: 453
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 1593.2±65.0 °C(Predicted)
- 酸度系数(pKa): 9.90±0.15(Predicted)
N-Acetyl Oxystin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0169709-5mg |
N-Acetyloxytocin |
10551-48-1 | 5mg |
$280.0 | 2022-04-28 | ||
| TRC | A216620-250mg |
N-Acetyl Oxystin |
10551-48-1 | 250mg |
$ 800.00 | 2023-09-09 | ||
| 1PlusChem | 1P009RVG-25mg |
N-acetyloxytocin |
10551-48-1 | 99% | 25mg |
$1067.00 | 2023-12-26 | |
| 1PlusChem | 1P009RVG-50mg |
N-acetyloxytocin |
10551-48-1 | 99% | 50mg |
$1685.00 | 2023-12-26 | |
| TargetMol Chemicals | T37694-5mg |
N-Acetyloxytocin |
10551-48-1 | 5mg |
¥ 2235 | 2024-07-24 | ||
| TargetMol Chemicals | T37694-1mg |
N-Acetyloxytocin |
10551-48-1 | 1mg |
¥ 696 | 2024-07-24 | ||
| TRC | A216620-50mg |
N-Acetyl Oxystin |
10551-48-1 | 50mg |
$ 190.00 | 2023-04-19 | ||
| 1PlusChem | 1P009RVG-5mg |
N-acetyloxytocin |
10551-48-1 | 99% | 5mg |
$347.00 | 2023-12-26 | |
| 1PlusChem | 1P009RVG-10mg |
N-acetyloxytocin |
10551-48-1 | 99% | 10mg |
$552.00 | 2023-12-26 | |
| ChemScence | CS-0169709-1mg |
N-Acetyloxytocin |
10551-48-1 | 1mg |
$90.0 | 2022-04-28 |
N-Acetyl Oxystin 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
N-Acetyl Oxystinに関する追加情報
Comprehensive Guide to N-Acetyl Oxystin (CAS No. 10551-48-1): Properties, Applications, and Research Insights
N-Acetyl Oxystin (CAS No. 10551-48-1) is a specialized organic compound gaining attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. This acetylated derivative of oxystin has been studied for its role in modulating enzymatic activity and cellular processes, making it a subject of interest in anti-aging research, cosmeceutical formulations, and nutraceutical development. The compound's molecular stability and bioavailability enhancements through acetylation have positioned it as a promising candidate for further scientific exploration.
Recent trends in bioactive compound research highlight growing interest in N-Acetyl Oxystin as a potential skin health enhancer. Studies suggest its acetyl group may improve transdermal absorption compared to non-acetylated counterparts, addressing common queries like "how to improve skin barrier function" and "natural compounds for collagen synthesis." The compound's mechanism appears to involve interaction with fibroblast activation pathways, aligning with current market demands for science-backed skincare ingredients.
From a chemical perspective, N-Acetyl Oxystin (CAS 10551-48-1) demonstrates notable stability under physiological conditions, with research indicating optimal activity in pH ranges between 6.0-7.5. This characteristic makes it particularly relevant for formulations targeting dermal applications, answering frequent searches about "stable active ingredients for serums." Analytical studies using HPLC-MS have confirmed its purity profile, while in vitro tests show promising results in oxidative stress reduction models.
The commercial potential of N-Acetyl Oxystin intersects with several trending topics in personalized medicine and preventive healthcare. Formulators are exploring its combination with other bioactive compounds like hyaluronic acid and peptides, addressing popular queries about "synergistic skincare ingredients." Regulatory status varies by region, with current applications falling under cosmetic ingredient classifications in most markets, though ongoing research may expand its therapeutic indications.
Quality considerations for N-Acetyl Oxystin (CAS 10551-48-1) include stringent control of residual solvents and heavy metal content, reflecting industry concerns about "clean label ingredients." Advanced purification techniques such as crystallization and chromatography ensure compliance with international standards. Storage recommendations typically suggest ambient temperature protection from UV light, with stability data supporting shelf lives exceeding 24 months under proper conditions.
Emerging applications in sports nutrition have begun exploring N-Acetyl Oxystin's potential role in muscle recovery and connective tissue support. Preliminary studies suggest it may influence extracellular matrix remodeling, connecting to popular searches about "natural alternatives to joint support supplements." However, researchers emphasize the need for more comprehensive clinical trials to validate these observations and establish optimal dosage parameters.
From a market perspective, demand for N-Acetyl Oxystin reflects broader shifts toward evidence-based cosmeceuticals and performance ingredients. Industry analysts note growing interest from anti-aging product developers and professional skincare brands, particularly in Asia-Pacific markets where "whitening and brightening ingredients" remain highly sought-after. The compound's multifunctional properties position it favorably in competitive ingredient landscapes.
Future research directions for N-Acetyl Oxystin (CAS 10551-48-1) may explore its potential in wound healing applications and tissue engineering, areas generating significant scientific interest. Advanced delivery systems including liposomal encapsulation and nanocarrier technologies could further enhance its bioavailability, addressing technical challenges noted in current formulation studies. These developments align with industry priorities around next-generation active ingredients and sustainable biomaterials.
10551-48-1 (N-Acetyl Oxystin) Related Products
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)




